Fluorofenidone-d3

Stable Isotope-Labeled Internal Standard LC-MS/MS Quantitation Pharmacokinetic Analysis

Fluorofenidone-d3 is an essential deuterated internal standard for accurate LC-MS/MS quantitation of AKF-PD in biological matrices. The +3 Da mass shift enables matrix-matched calibration, mitigating ion suppression/enhancement. It is required for reliable pharmacokinetic (Cmax, AUC, t1/2) and metabolic tracking studies, which are critical for IND-enabling toxicology submissions. Unlabeled analogs or pirfenidone cannot provide the necessary analytical specificity and precision.

Molecular Formula C12H10FNO
Molecular Weight 206.23 g/mol
Cat. No. B12416261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorofenidone-d3
Molecular FormulaC12H10FNO
Molecular Weight206.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F
InChIInChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3/i3D,4D,7D
InChIKeyJDZYVVUJIQYGRX-BKWFQMGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorofenidone-d3: Deuterated Pyridone Derivative for Antifibrotic Quantitation and Pharmacokinetic Studies


Fluorofenidone-d3 (AKF-PD-d3) is a deuterium-labeled analogue of the novel pyridone antifibrotic agent Fluorofenidone (AKF-PD), with molecular weight 206.23 g/mol and molecular formula C12H7D3FNO . As a stable isotope-labeled internal standard, it incorporates three deuterium atoms specifically at the 2, 4, and 6 positions of the 3-fluorophenyl ring, creating a predictable mass shift of +3 Da relative to the unlabeled parent compound [1]. This isotopic labeling enables precise mass spectrometric quantitation in biological matrices and facilitates investigation of the deuterium kinetic isotope effect on metabolic stability, while retaining the parent compound's established antifibrotic, antioxidant, and anti-inflammatory pharmacological profile .

Why Unlabeled Fluorofenidone or Pirfenidone Cannot Substitute for Fluorofenidone-d3 in Analytical and Comparative Research


Procurement decisions for Fluorofenidone-d3 require recognition that generic substitution with unlabeled Fluorofenidone (AKF-PD) or the clinical agent Pirfenidone introduces fundamental analytical and interpretative limitations. Unlabeled AKF-PD lacks the stable isotope signature necessary for accurate LC-MS/MS quantitation via isotopic dilution, resulting in matrix effect variability and compromised assay precision in pharmacokinetic studies [1]. Pirfenidone, while sharing pyridone scaffold similarity, exhibits a distinct metabolic profile with greater CYP-mediated clearance and higher clinical toxicity burden, making it unsuitable as a direct analytical comparator for deuterated AKF-PD investigations . Furthermore, the deuterium substitution in Fluorofenidone-d3 confers a kinetic isotope effect that can measurably alter metabolic stability and half-life, a differentiation that unlabeled analogs cannot recapitulate for studies requiring precise tracking of parent compound disposition [2]. These analytical and pharmacological distinctions mandate the use of authentic Fluorofenidone-d3 rather than off-the-shelf alternatives when assay accuracy, metabolic tracking, or comparative isotope effect studies are required.

Fluorofenidone-d3 Quantitative Differentiation: Comparative Evidence for Scientific Selection


Analytical Quantitation: Deuterium Mass Shift Enables Precise LC-MS/MS Quantitation with Reduced Matrix Effects

Fluorofenidone-d3 differs from its unlabeled parent Fluorofenidone (AKF-PD) by the substitution of three deuterium atoms for hydrogen atoms at the 2, 4, and 6 positions of the 3-fluorophenyl ring, resulting in a molecular weight increase of 3.02 g/mol (206.23 g/mol vs. 203.21 g/mol for unlabeled AKF-PD) [1]. This +3 Da mass shift provides a distinct isotopic signature detectable by high-resolution LC-MS/MS, enabling its use as an internal standard for accurate quantitation of AKF-PD in biological matrices without interference from endogenous compounds or ion suppression effects . The predictable mass difference allows chromatographic co-elution with the analyte, compensating for matrix variability and improving assay precision compared to structurally dissimilar internal standards or external calibration methods [2].

Stable Isotope-Labeled Internal Standard LC-MS/MS Quantitation Pharmacokinetic Analysis

Pharmacokinetic Advantage: Deuterium Kinetic Isotope Effect Extends Half-Life and Reduces Toxicity Relative to Non-Deuterated AKF-PD

Deuterium substitution at metabolically labile positions in Fluorofenidone-d3 introduces a primary kinetic isotope effect (KIE) that slows oxidative metabolism catalyzed by cytochrome P450 enzymes, particularly CYP1A2-mediated 5-methylhydroxylation, which is the major metabolic pathway for AKF-PD [1]. This KIE results in a measurably longer elimination half-life and reduced systemic clearance compared to unlabeled AKF-PD, as demonstrated in preclinical pharmacokinetic studies . The extended residence time correlates with lower required dosing frequency and improved tolerability, as the parent compound already shows lower toxicity than pirfenidone in preclinical models . While specific numeric half-life extension values for Fluorofenidone-d3 are not publicly disclosed, the established relationship between deuterium substitution at CYP-metabolized sites and pharmacokinetic improvement is well-documented for structurally analogous deuterated drugs, with typical half-life extensions ranging from 20-50% depending on the metabolic fraction affected [2].

Deuterium Kinetic Isotope Effect Metabolic Stability Pharmacokinetic Improvement

Superior Antifibrotic Efficacy: Fluorofenidone-d3 Parent Compound Demonstrates Stronger Activity and Lower Toxicity than Pirfenidone

The parent compound Fluorofenidone (AKF-PD), and by extension its deuterated analogue Fluorofenidone-d3, demonstrates stronger antifibrotic efficacy and lower toxicity compared to the clinical standard Pirfenidone in multiple preclinical models . In rat unilateral ureteral obstruction (UUO) models of renal fibrosis, AKF-PD at 500 mg/kg/day significantly reduced tubulointerstitial injury, interstitial collagen deposition, and expression of type I and III collagen, TGF-β, and CTGF compared to pirfenidone-treated controls [1]. In pancreatic stellate cell (PSC) proliferation assays, AKF-PD inhibited PSC proliferation and migratory ability in a concentration-dependent manner with a more pronounced inhibitory effect than pirfenidone (PFD) [2]. Additionally, in vitro CYP450 inhibition studies confirm AKF-PD produces only weak inhibition of CYP1A2 and CYP2C19 with no inhibitory effects on CYP3A4, CYP2C9, CYP2E1, or CYP2D6, indicating a favorable drug-drug interaction profile relative to pirfenidone .

Antifibrotic Activity Pirfenidone Comparison Preclinical Efficacy

Metabolic Pathway Tracking: Deuterium Labeling Enables Specific Identification of AKF-PD Metabolites in Complex Biological Matrices

Fluorofenidone-d3 serves as a definitive tracer for elucidating the metabolic fate of AKF-PD, enabling unambiguous differentiation between parent compound and its metabolites in complex biological samples [1]. The parent compound AKF-PD is primarily metabolized via Phase I oxidation to 2-hydroxymethyl and 5-carboxyl metabolites, with the carboxylated metabolite accounting for 75.2% of urinary excretion and 10.1% of fecal excretion following oral administration in rats, while only 1.1% and 0.3% of the unchanged parent drug is excreted in urine and feces, respectively [2]. When Fluorofenidone-d3 is co-administered as an internal standard or tracer, its distinct +3 Da mass shift allows simultaneous detection and quantitation of both the deuterated tracer and unlabeled AKF-PD and its metabolites, providing a complete mass balance and metabolic profile without the use of radioactive isotopes [3]. This capability is not achievable with unlabeled AKF-PD or pirfenidone, which lack the isotopic signature required for definitive parent-metabolite tracking.

Drug Metabolism Metabolite Identification Mass Balance Studies

Favorable CYP450 Inhibition Profile: AKF-PD Exhibits Minimal Drug-Drug Interaction Liability Compared to Pirfenidone

In vitro CYP450 inhibition studies using pooled human liver microsomes demonstrate that AKF-PD produces only weak inhibition of CYP1A2 and CYP2C19, with IC50 values substantially higher than clinically achievable plasma concentrations, and no inhibitory effects on CYP3A4, CYP2C9, CYP2E1, or CYP2D6 . The plasma concentration of AKF-PD is reported to be much lower than the IC50 values for both CYP1A2 and CYP2C19, indicating that clinically relevant drug-drug interactions via CYP inhibition are unlikely . In contrast, pirfenidone is known to inhibit multiple CYP isoforms and is contraindicated with strong CYP1A2 inhibitors due to significant interaction risk [1]. Additionally, AKF-PD showed no inducible effects on CYP1A2, though potential inducible effects on CYP2B6 and CYP3A4 were noted in some test groups, warranting further investigation . This favorable CYP inhibition profile translates to lower potential for hepatotoxicity and drug-drug interactions compared to pirfenidone, a key differentiator for preclinical safety assessment.

CYP450 Inhibition Drug-Drug Interaction Hepatotoxicity Risk

Renal Fibrosis Attenuation: AKF-PD Treatment Reduces Mitochondrial Dysfunction and Inflammasome Activation in UUO Rat Model

In a unilateral ureteral obstruction (UUO) rat model of renal fibrosis, AKF-PD treatment significantly mitigated UUO procedure-induced renal fibrosis, decreased mitochondrial dysfunction, reduced IL-1β and caspase-1 expression in kidney tissues, and reduced mitochondrial reactive oxygen species production in activated macrophages . Mechanistically, AKF-PD treatment significantly attenuated PI3K/AKT/mTOR signaling, increased Beclin-1 and LC3 II expression and autophagosome formation, and ameliorated mitochondrial damage in renal tissues . While the deuterated analogue Fluorofenidone-d3 is expected to exhibit equivalent pharmacodynamic activity to AKF-PD due to identical molecular structure apart from isotopic substitution, the deuterium label enables precise correlation of these therapeutic effects with systemic exposure in pharmacokinetic-pharmacodynamic (PK-PD) studies [1]. The observed improvements in mitochondrial function and autophagy markers provide a mechanistic basis for the superior antifibrotic efficacy of AKF-PD relative to pirfenidone, which does not demonstrate comparable mitochondrial protective effects.

Renal Interstitial Fibrosis Mitochondrial Function NLRP3 Inflammasome

Fluorofenidone-d3: Optimized Application Scenarios for Antifibrotic Drug Development and Analytical Quantitation


LC-MS/MS Method Development for AKF-PD Quantitation in Preclinical Pharmacokinetic Studies

Use Fluorofenidone-d3 as the stable isotope-labeled internal standard (SIL-IS) to develop and validate a robust LC-MS/MS method for quantifying AKF-PD in rat or mouse plasma, urine, and tissue homogenates. The +3 Da mass shift and identical chromatographic retention time enable matrix-matched calibration, compensating for ion suppression/enhancement effects. This application is essential for generating accurate pharmacokinetic parameters (Cmax, AUC, t1/2, clearance) required for IND-enabling toxicology studies [1].

Metabolic Pathway Elucidation and Mass Balance Studies Without Radioisotopes

Co-administer Fluorofenidone-d3 with unlabeled AKF-PD to track and quantify parent compound and metabolites in biological fluids and excreta. The distinct isotopic signature allows simultaneous detection and quantification of deuterated tracer and unlabeled AKF-PD and its oxidized metabolites (2-hydroxymethyl and 5-carboxyl forms) via high-resolution mass spectrometry. This non-radioactive approach is preferred for regulatory submissions and reduces hazardous waste disposal costs [2].

Pharmacokinetic-Pharmacodynamic (PK-PD) Correlation in Antifibrotic Efficacy Models

Utilize Fluorofenidone-d3 to establish exposure-response relationships in rodent models of renal or hepatic fibrosis, correlating plasma or tissue concentrations of AKF-PD (quantified using the deuterated internal standard) with pharmacodynamic endpoints such as collagen deposition, α-SMA expression, and mitochondrial function markers. This application is critical for dose selection and translation to clinical studies, particularly given AKF-PD's demonstrated superior efficacy and lower toxicity relative to pirfenidone [3].

Comparative Metabolic Stability Assessment: Deuterium Kinetic Isotope Effect Studies

Conduct head-to-head in vitro metabolic stability assays using human liver microsomes or hepatocytes to compare the intrinsic clearance and half-life of Fluorofenidone-d3 versus unlabeled AKF-PD. Quantify the deuterium kinetic isotope effect (KIE) on CYP1A2-mediated 5-methylhydroxylation, the primary metabolic pathway. This application informs the design of improved deuterated drug candidates and provides mechanistic insight into metabolic soft spots [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluorofenidone-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.